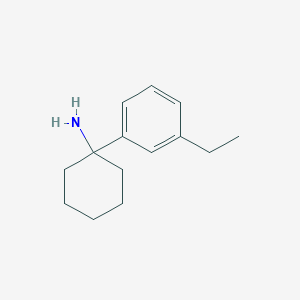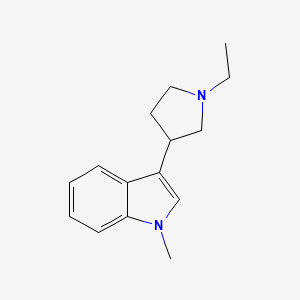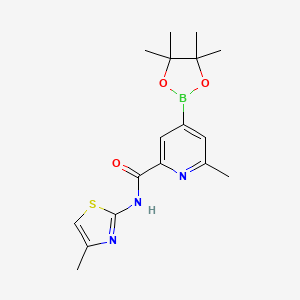
2-Pyridinecarboxamide, 6-methyl-N-(4-methyl-2-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
Vue d'ensemble
Description
2-Pyridinecarboxamide, 6-methyl-N-(4-methyl-2-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- is a useful research compound. Its molecular formula is C17H22BN3O3S and its molecular weight is 359.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinecarboxamide, 6-methyl-N-(4-methyl-2-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinecarboxamide, 6-methyl-N-(4-methyl-2-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiallergic Activity
Research on N-tetrazolylpyridinecarboxamides, closely related to 2-Pyridinecarboxamide derivatives, has shown significant antiallergic properties. Studies revealed that the presence of an acidic N-tetrazolylcarbamoyl group at the 2-position of the pyridine nucleus is crucial for antiallergic activity. For instance, compounds like 6-Methyl-N-(1H-tetrazol-5-yl)-2-pyridinecarboxamide demonstrated notable oral activity and low toxicity in passive cutaneous anaphylaxis (PCA) assays, indicating potential for developing antiallergic agents (Honma et al., 1984).
Antibacterial Properties
1,3,4-Oxadiazole thioether derivatives, which include structures related to 2-Pyridinecarboxamide, have been synthesized and evaluated for their antibacterial activities. These compounds exhibited promising inhibitory effects against Xanthomonas oryzae pv. oryzae (Xoo), with some showing superior efficacy compared to commercial agents. This suggests a potential application in developing new antibacterial agents to combat plant pathogens (Song et al., 2017).
Environmental Applications
N2,N6-Di(thiazol-2-yl)pyridine-2,6-dicarboxamide derivatives have been synthesized and applied in environmental remediation, specifically for the removal of heavy metals like Zn2+ and Cd2+ from industrial wastes. These compounds have shown high adsorption capacities and could be effectively used for the purification of industrial effluents, highlighting their environmental significance (Zargoosh et al., 2015).
Synthetic Utility in Medicinal Chemistry
The synthesis of complex molecular structures like the central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton, relevant to macrocyclic antibiotics such as GE 2270 A, showcases the synthetic versatility of 2-Pyridinecarboxamide derivatives. These efforts in constructing intricate molecular architectures underscore the role of such compounds in advancing synthetic methodologies for pharmaceutical development (Okumura et al., 1998).
Anticancer Research
Novel pyrazolopyrimidines derivatives, which can be derived from 2-Pyridinecarboxamide frameworks, have been synthesized and evaluated for their anticancer properties. This research demonstrates the potential of 2-Pyridinecarboxamide derivatives in the development of new therapeutic agents targeting cancer, contributing to the expanding arsenal of anticancer compounds (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
6-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BN3O3S/c1-10-7-12(18-23-16(3,4)17(5,6)24-18)8-13(19-10)14(22)21-15-20-11(2)9-25-15/h7-9H,1-6H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCIEJWJXAUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)NC3=NC(=CS3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678204 | |
| Record name | 6-Methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboxamide, 6-methyl-N-(4-methyl-2-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- | |
CAS RN |
947179-28-4 | |
| Record name | 6-Methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502706.png)
![1-{4-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502707.png)
![1-{3-[(Pyridin-3-yl)oxy]phenyl}methanamine](/img/structure/B1502709.png)
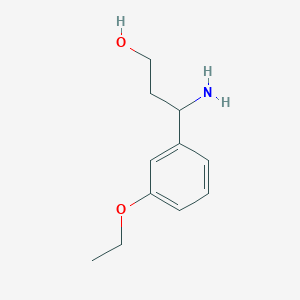
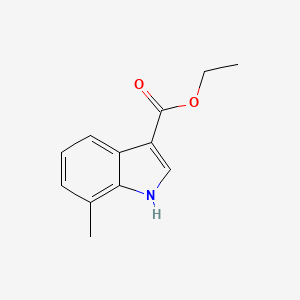
![3-Picoline,4-[(o-methoxyphenyl)ethynyl]-](/img/structure/B1502719.png)



![N-[(2-Ethoxyphenyl)methyl]thiourea](/img/structure/B1502726.png)
